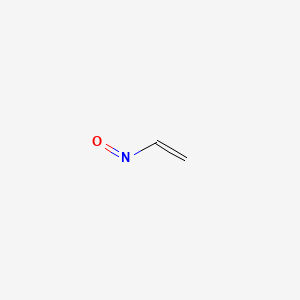
Nitrosoethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrosoethylene is an organic compound with the molecular formula C₂H₃NO. It is characterized by the presence of a nitroso group (-NO) attached to an ethylene backbone. This compound is known for its high reactivity and is used as an intermediate in various chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nitrosoethylene can be synthesized through several methods:
Nitrosation of Ethylene: One common method involves the direct nitrosation of ethylene using nitrosyl chloride (NOCl) under controlled conditions.
Dehydration of Nitrosoethanol: Another method involves the dehydration of nitrosoethanol, which can be prepared by the reaction of nitromethane with formaldehyde followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves the continuous flow process to ensure safety and efficiency. The reaction conditions are carefully controlled to prevent the decomposition of the highly reactive this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxides.
Reduction: It can be reduced to form ethylene and other derivatives.
Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Cycloaddition: It is known to undergo cycloaddition reactions, particularly the Diels-Alder reaction, forming cyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Cycloaddition: Dienophiles and catalysts like Lewis acids are commonly used.
Major Products:
Oxidation Products: Various oxides and hydroxylated derivatives.
Reduction Products: Ethylene and its derivatives.
Substitution Products: Compounds with different functional groups replacing the nitroso group.
Cycloaddition Products: Cyclic compounds formed through Diels-Alder reactions.
Aplicaciones Científicas De Investigación
Nitrosoethylene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of nitrosoethylene involves its high reactivity due to the presence of the nitroso group. This group can participate in various chemical reactions, including nucleophilic and electrophilic additions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
Nitrosomethane: Contains a nitroso group attached to a methane backbone.
Nitrosobenzene: Contains a nitroso group attached to a benzene ring.
Nitrosopropane: Contains a nitroso group attached to a propane backbone.
Nitrosoethylene’s unique structure makes it a valuable compound in various chemical processes and research applications.
Propiedades
Número CAS |
54680-52-3 |
|---|---|
Fórmula molecular |
C2H3NO |
Peso molecular |
57.05 g/mol |
Nombre IUPAC |
nitrosoethene |
InChI |
InChI=1S/C2H3NO/c1-2-3-4/h2H,1H2 |
Clave InChI |
QBKNMYIBUNIILR-UHFFFAOYSA-N |
SMILES canónico |
C=CN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


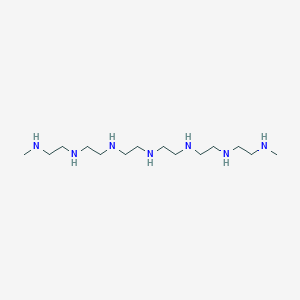
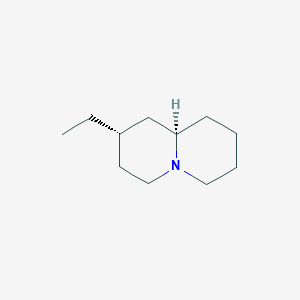

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)

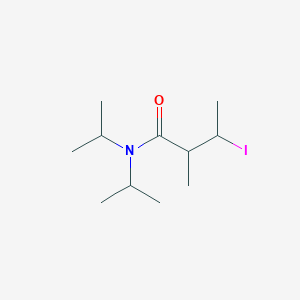
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
germane](/img/structure/B14265630.png)

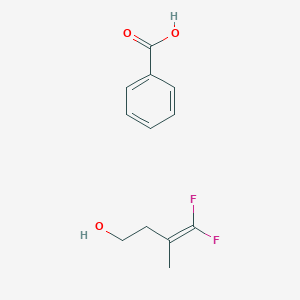


![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
